Generic markers cause QC failures and zero-yield icariin synthesis. Epimedin B (CAS 110623-73-9) is the essential reference standard for resolving Epimedin A/C and the sole β-xylosyl hydrolase substrate. • Pharmacopeial standard: exact retention time/mass transitions for multi-component HPLC. • PDE5A1 benchmark (IC50 357.6 μM) for steric pocket SAR modeling. • Only Epimedin B serves as substrate for β-xylosyl hydrolase; Epimedin C halts reaction. • BCRP-specific probe for Caco-2 efflux & formulation studies. Sourced from SMolecule with batch-specific CoA.
Epimedin B (CAS 110623-73-9) is a highly purified prenylated flavonol tetraglycoside derived from Epimedium species, structurally distinguished from its analogs by a specific xylose moiety at the C-3 position [1]. In industrial and chemoinformatics contexts, it is primarily procured as an essential analytical reference standard mandated for the multi-component quality control of botanical extracts[1]. Beyond compliance, Epimedin B serves as a critical structural benchmark in structure-activity relationship (SAR) modeling for phosphodiesterase-5 (PDE5) inhibition, and acts as a specialized substrate for targeted enzymatic biotransformation into high-value icariin [2]. Its well-characterized, BCRP-specific intestinal efflux profile further establishes it as a valuable probe for advanced in vitro permeability and formulation assays [3].
Substituting Epimedin B with closely related in-class alternatives—such as Icariin, Epimedin A, or Epimedin C—fundamentally compromises assay validity and bioprocessing outcomes. In analytical quality control, generic Epimedium extracts or isolated Icariin cannot fulfill the rigorous multi-component quantification requirements of modern pharmacopeial standards, which strictly demand the specific Epimedin B reference standard to resolve overlapping chromatographic peaks [1]. Furthermore, in enzymatic synthesis workflows, the terminal sugar moiety dictates enzyme compatibility; Epimedin B is the exclusive substrate for β-xylosyl hydrolase to yield Icariin [2]. Substituting it with Epimedin C, which requires α-L-rhamnosidase, or Epimedin A, would completely arrest the targeted biotransformation cascade, resulting in zero product yield [2].
Transporter profile mismatch: Epimedin B relies on BCRP-selective efflux, while Epimedin A and C interact with both BCRP and P-gp, which may shift absorption study outcomes.
Metabolic stability ranking differs: Flora vs. enzyme hydrolysis ranks are not interchangeable; substituting Epimedin A or C would confound stability-based experimental designs.
GPER binding not reported for analogs: Epimedin A and C lack reported direct GPER interaction, limiting their utility in non-classical estrogen receptor pathway studies.
In the biocatalytic production of Icariin, the choice of precursor is strictly governed by the C-3 glycosylation pattern. Epimedin B, possessing a terminal xylose, is exclusively cleaved by β-xylosyl hydrolase to yield Icariin [1]. In contrast, Epimedin C possesses a terminal rhamnose and requires α-L-rhamnosidase for the same conversion [1]. Attempting to process Epimedin B with α-L-rhamnosidase, or vice versa, results in no biotransformation.
| Evidence Dimension | Enzyme Specificity for Icariin Yield |
| Target Compound Data | Epimedin B (Requires β-xylosyl hydrolase) |
| Comparator Or Baseline | Epimedin C (Requires α-L-rhamnosidase) |
| Quantified Difference | Absolute enzyme-substrate exclusivity based on C-3 terminal sugar (xylose vs. rhamnose). |
| Conditions | Enzymatic hydrolysis bioreactor conditions. |
Dictates the exact enzyme selection required for industrial or laboratory-scale biocatalytic synthesis of Icariin, preventing costly bioprocessing failures.
Epimedin B provides a highly specific intermediate-potency benchmark for mapping the PDE5A1 catalytic pocket. In vitro screening demonstrates that Epimedin B inhibits PDE5A1 with an IC50 of 357.6 μM [1]. This is significantly less potent than the aglycone-like Icariin (IC50 = 8.28 μM) but nearly twice as potent as Epimedin C (IC50 = 682.0 μM) [1]. This precise gradation in binding affinity is directly linked to the steric bulk of the C-3 sugar moiety.
| Evidence Dimension | PDE5A1 Inhibition (IC50) |
| Target Compound Data | Epimedin B (357.6 μM) |
| Comparator Or Baseline | Icariin (8.28 μM) and Epimedin C (682.0 μM) |
| Quantified Difference | Epimedin B is ~43x less potent than Icariin, but ~1.9x more potent than Epimedin C. |
| Conditions | In vitro PDE5A1-inhibitor screening assay (fluorescence polarization). |
Provides computational chemists with a rigid structural comparator to validate 3D-QSAR models evaluating steric tolerance in the PDE5 binding site.
Epimedin B exhibits a highly specific efflux profile mediated primarily by the Breast Cancer Resistance Protein (BCRP). In Caco-2 cell monolayer assays, the addition of 50 μM dipyridamole (a BCRP inhibitor) reduced the efflux ratio of Epimedin B by nearly 50% (from 1.98 to 1.02)[1]. In contrast, the transport of the closely related Epimedin A is co-mediated by both P-glycoprotein (P-gp) and BCRP, showing mixed inhibition responses [1].
| Evidence Dimension | Efflux Ratio Reduction via BCRP Inhibition |
| Target Compound Data | Epimedin B (Efflux ratio reduced from 1.98 to 1.02 with dipyridamole) |
| Comparator Or Baseline | Epimedin A (Mixed P-gp/BCRP dependency; efflux ratio reduced from 2.04 to 1.03 with verapamil) |
| Quantified Difference | Epimedin B demonstrates isolated BCRP dependency, whereas Epimedin A exhibits dual P-gp/BCRP dependency. |
| Conditions | Caco-2 cell monolayer bidirectional transport assay (20 μM compound concentration). |
Makes Epimedin B a superior, single-pathway probe for evaluating BCRP-specific transport mechanisms and screening bioavailability-enhancing excipients.
For regulatory compliance, Epimedin B must be explicitly quantified. The Chinese Pharmacopoeia (2020 edition) mandates that the combined total of Epimedin A, B, C, and Icariin serve as the quality control indicator for Epimedii Folium[1]. Because these four flavonoids share an identical core structure and elute in close proximity during reverse-phase HPLC, generic total flavonoid standards cannot resolve the individual peaks, necessitating the procurement of pure Epimedin B to calibrate the specific retention time[1].
| Evidence Dimension | Regulatory Quantification Capability |
| Target Compound Data | Pure Epimedin B Standard (Enables discrete peak integration) |
| Comparator Or Baseline | Crude Epimedium Extract / Icariin alone (Fails multi-component compliance) |
| Quantified Difference | Only the pure Epimedin B standard allows for the mandatory identification and quantification of the Epimedin B fraction within the total required >52% flavonoid content. |
| Conditions | HPLC/UPLC quality control workflows per Chinese Pharmacopoeia. |
Procurement of this exact standard is a non-negotiable regulatory requirement for botanical drug manufacturers to release commercial batches.
Due to its status as a mandatory marker in the Chinese Pharmacopoeia, Epimedin B is essential for analytical laboratories conducting HPLC or LC-MS/MS batch validation of Epimedii Folium extracts. It provides the exact retention time and mass transitions required to separate it from Epimedins A and C [1].
In industrial biotechnology, Epimedin B is procured as a specific substrate for β-xylosyl hydrolase bioreactors. Its unique terminal xylose moiety ensures highly efficient, single-step enzymatic cleavage to produce high-purity Icariin, a process that would fail if Epimedin C were used [2].
For computational chemistry and drug discovery teams, Epimedin B serves as a critical intermediate-potency benchmark (IC50 = 357.6 μM). Comparing its binding affinity against Icariin and Epimedin C allows researchers to accurately model the steric constraints of the PDE5A1 catalytic pocket[3].
Because its intestinal efflux is strongly and specifically mediated by BCRP, Epimedin B is utilized in Caco-2 cell models to evaluate the efficacy of novel drug delivery systems (such as cyclodextrin inclusions or lipid nanoparticles) designed to overcome BCRP-driven poor bioavailability[4].